2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene
Overview
Description
“2-(2-Bromoethoxy)ethanol” is a chemical compound used in laboratory settings . It’s also referred to as "2-Bromoethanol THP ether" .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, “1-Bromo-2-(2-methoxyethoxy)ethane” can be used in the synthesis of “1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP)derivatives”, which are stable and efficient pigments for two-photon excited fluorescence microscopy .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromoethoxy)ethanol” was optimized using density functional theory (DFT)/B3LYP method with the 6–311++G (d,p) basis set .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene” are not available, related compounds have been studied. For instance, cyclopropyl methyl bromide and its derivatives have been synthesized from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .
Physical and Chemical Properties Analysis
The molecular weight of “2-(2-Bromoethoxy)ethanol” is 169.02 g/mol . The exact mass is 167.97859 g/mol .
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Fluoro-4-bromobiphenyl, a compound related to 2-(2-Bromoethoxy)-1-fluoro-4-methylbenzene, is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, such as flurbiprofen. A practical synthesis method using methyl nitrite and 2-fluoro-4-bromoaniline has been developed, highlighting its significance in pharmaceutical production (Qiu, Gu, Zhang, & Xu, 2009).
- 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to the subject compound, serves as an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia. Its preparation involves the Williamson Reaction, indicating its role in medicinal chemistry (Zhai Guang-xin, 2006).
Material Science and Battery Technology
- 4-bromo-2-fluoromethoxybenzene, structurally similar to the compound , has been used as a novel bi-functional electrolyte additive for lithium-ion batteries. It helps in forming a polymer film to prevent voltage rise during overcharging and enhances thermal stability, highlighting potential applications in battery technology (Zhang Qian-y, 2014).
Analytical and Spectroscopic Studies
- The study of 2-bromoethylbenzene and its analogs, including fluorinated versions, through spectroscopic techniques like resonant two-photon ionisation (R2PI) spectroscopy, has provided insights into the role of halocarbons as hydrogen bond acceptors. This research is crucial for understanding molecular interactions in various chemical contexts (Robertson et al., 2018).
Pharmacological Synthesis
- Compounds similar to this compound are used in synthesizing various pharmacologically active molecules. For example, the synthesis of deoxyfluoroinositols from bromocyclohexadiene cis-diol, where the selective introduction of fluorine is a key step, showcases the importance of such compounds in drug development (Nguyen, York, & Hudlický, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-bromoethoxy)-1-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHXXIBXNGZZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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